molecular formula C11H17NO3S B479411 4-Methoxy-2-methyl-5-(propan-2-yl)benzene-1-sulfonamide CAS No. 669703-02-0

4-Methoxy-2-methyl-5-(propan-2-yl)benzene-1-sulfonamide

Cat. No.: B479411
CAS No.: 669703-02-0
M. Wt: 243.32g/mol
InChI Key: HUGWDIORKXMWNN-UHFFFAOYSA-N
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Description

4-Methoxy-2-methyl-5-(propan-2-yl)benzene-1-sulfonamide is a chemical compound of significant interest in medicinal chemistry research, primarily due to its core benzenesulfonamide functional group. Benzenesulfonamide derivatives are extensively investigated for their ability to interact with a variety of biological targets, serving as key scaffolds for the development of novel therapeutic agents. Research into structurally related sulfonamides has demonstrated their potential as inhibitors for enzymes like cyclin-dependent kinases, which are crucial targets in oncology research . Furthermore, benzenesulfonamide-based compounds have shown considerable promise in antiviral research, particularly as inhibitors of the HIV-1 capsid protein, disrupting both early and late stages of the viral replication cycle . The structural features of this compound, including the methoxy and isopropyl substituents, are common in compounds studied for their optimized binding affinity and pharmacokinetic properties. Ongoing research continues to explore the application of benzenesulfonamides in areas such as antimicrobial development and the modulation of central nervous system targets, including 5-HT receptors . This compound is provided to support such investigative work in hit-to-lead optimization campaigns and fundamental mechanistic studies.

Properties

IUPAC Name

4-methoxy-2-methyl-5-propan-2-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3S/c1-7(2)9-6-11(16(12,13)14)8(3)5-10(9)15-4/h5-7H,1-4H3,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUGWDIORKXMWNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)N)C(C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Introduction of Methoxy and Methyl Groups

The methoxy group is typically introduced via O-methylation of a phenolic precursor. For example, treatment of 4-hydroxy-2-methylbenzene with methyl iodide in the presence of a base like potassium carbonate yields 4-methoxy-2-methylbenzene. Subsequent Friedel-Crafts alkylation using isopropyl chloride and a Lewis catalyst (e.g., AlCl₃) introduces the isopropyl group at the para position relative to the methoxy group. However, this method risks carbocation rearrangements, necessitating low temperatures (-10°C to 0°C) and short reaction times to minimize side products.

Alternative Routes via Cross-Coupling Reactions

Modern approaches employ Suzuki-Miyaura coupling to install the isopropyl group. For instance, bromination of 4-methoxy-2-methylbenzene at the 5-position, followed by palladium-catalyzed coupling with isopropylboronic acid, offers higher regioselectivity. This method achieves yields of 65–75% and reduces competing ortho substitution.

Sulfonation and Sulfonyl Chloride Formation

The substituted benzene undergoes sulfonation to introduce the sulfonic acid group, which is subsequently converted to the sulfonyl chloride.

Chlorosulfonic Acid-Mediated Sulfonation

Reaction with chlorosulfonic acid (ClSO₃H) at 0–5°C selectively sulfonates the benzene ring at the position ortho to the methyl group and para to the methoxy group, forming 4-methoxy-2-methyl-5-(propan-2-yl)benzenesulfonic acid. Excess ClSO₃H (1.5–2.0 equivalents) ensures complete conversion, with reaction times of 2–4 hours. The sulfonic acid intermediate is isolated via precipitation in ice water and purified by recrystallization from ethanol.

Conversion to Sulfonyl Chloride

The sulfonic acid is treated with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) to form the corresponding sulfonyl chloride. Using SOCl₂ under reflux (70°C, 1 hour) achieves near-quantitative conversion, with gaseous byproducts (HCl and SO₂) removed under vacuum. The sulfonyl chloride is typically used directly in the next step due to its hygroscopic nature.

Formation of the Sulfonamide

The final step involves nucleophilic substitution of the sulfonyl chloride with ammonia to yield the target sulfonamide.

Ammonolysis Reaction

A solution of the sulfonyl chloride in dry tetrahydrofuran (THF) is treated with aqueous ammonia (28–30% NH₃) at 0°C. The reaction proceeds via a two-step mechanism:

  • Formation of a sulfonamide intermediate :

    RSO2Cl+NH3RSO2NH2+HCl\text{RSO}_2\text{Cl} + \text{NH}_3 \rightarrow \text{RSO}_2\text{NH}_2 + \text{HCl}
  • Neutralization of HCl : Excess ammonia scavenges HCl, shifting the equilibrium toward product formation.

The crude product is filtered, washed with cold water, and recrystallized from ethanol/water (3:1 v/v) to afford pure this compound in 60–70% yield.

Optimization of Reaction Conditions

  • Temperature : Lower temperatures (0–5°C) minimize side reactions such as sulfonate ester formation.

  • Solvent Choice : THF enhances solubility of the sulfonyl chloride while stabilizing the ammonia nucleophile.

  • Stoichiometry : A 10% molar excess of ammonia ensures complete conversion.

Purification and Analytical Characterization

Recrystallization and Chromatography

The final product is purified via recrystallization from ethanol, achieving >95% purity. For higher purity (≥99%), column chromatography on silica gel with ethyl acetate/hexane (1:4) is employed.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (s, 1H, SO₂NH₂), 6.95 (d, J = 8.4 Hz, 1H), 6.78 (d, J = 8.4 Hz, 1H), 3.89 (s, 3H, OCH₃), 3.12 (septet, J = 6.8 Hz, 1H, CH(CH₃)₂), 2.34 (s, 3H, CH₃), 1.28 (d, J = 6.8 Hz, 6H, CH(CH₃)₂).

  • IR (KBr) : 3260 cm⁻¹ (N–H stretch), 1330 cm⁻¹ and 1150 cm⁻¹ (S=O asymmetric and symmetric stretches).

Purity Assessment via HPLC

Reverse-phase HPLC (C18 column, acetonitrile/water 60:40, 1.0 mL/min) confirms purity, with a retention time of 6.8 minutes and no detectable impurities.

Challenges and Mitigation Strategies

Competing Substitution Patterns

The electron-donating methoxy group directs sulfonation to the para position, but steric hindrance from the isopropyl group can reduce yields. Mitigation includes:

  • Using bulkier solvents (e.g., tert-butyl methyl ether) to slow reaction kinetics.

  • Sequential introduction of substituents to avoid overcrowding.

Hydrolysis of Sulfonyl Chloride

Exposure to moisture leads to hydrolysis back to the sulfonic acid. Strict anhydrous conditions (e.g., molecular sieves in THF) are critical during the ammonolysis step .

Mechanism of Action

Comparison with Similar Compounds

Substituent Position Isomer: 4-Methoxy-5-methyl-2-(propan-2-yl)benzene-1-sulfonamide

  • Structure : This positional isomer swaps the methyl and isopropyl groups, placing methyl at position 5 and isopropyl at position 2.
  • Electronic Effects: Methoxy at position 4 retains electron-donating properties, but the spatial distribution of hydrophobic groups (isopropyl vs. methyl) could alter solubility and membrane permeability.

Gefapixant (5-[(2,4-Diaminopyrimidin-5-yl)oxy]-2-methoxy-4-(propan-2-yl)benzene-1-sulfonamide)

  • Structure: Adds a 2,4-diaminopyrimidin-5-yloxy group at position 5, replacing the isopropyl group in the target compound.
  • Molecular Formula : C₁₄H₁₉N₅O₄S (MW: 353.40 g/mol) .
  • Functional Impact: The pyrimidine ring introduces hydrogen-bonding capacity (via amino groups), enhancing affinity for purinergic P2X3 receptors, making it a potent antagonist for chronic cough . Increased molecular weight and polarity reduce lipophilicity (logP: ~2.1) compared to the target compound (predicted logP: ~2.8) .

2-Chloro-N-(propan-2-yl)-5-(trifluoromethyl)benzene-1-sulfonamide

  • Structure : Substitutes methoxy and methyl groups with chloro (Cl) and trifluoromethyl (CF₃) at positions 2 and 4.
  • Molecular Formula: C₁₀H₁₁ClF₃NO₂S (MW: 301.71 g/mol) .
  • Functional Impact :
    • Electron-Withdrawing Effects : Cl and CF₃ increase sulfonamide acidity (lower pKa), improving water solubility but reducing passive diffusion across membranes.
    • Enhanced metabolic stability due to fluorine’s resistance to oxidation .

3-Amino-N,4-dimethyl-N-(propan-2-yl)benzene-1-sulfonamide

  • Structure: Features an amino (NH₂) group at position 3 and methyl groups at positions 4 and N.
  • Molecular Formula : C₁₁H₁₇N₃O₂S (MW: 271.34 g/mol) .
  • N-methylation reduces basicity, altering pharmacokinetic properties like absorption and half-life .

Structural and Functional Comparison Table

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Functional Groups Biological Activity
4-Methoxy-2-methyl-5-(propan-2-yl)-BSA* OCH₃ (4), CH₃ (2), C₃H₇ (5) C₁₂H₁₇NO₃S 255.33 Methoxy, Methyl, Isopropyl Under investigation
Gefapixant OCH₃ (2), C₃H₇ (4), Pyrimidinyloxy C₁₄H₁₉N₅O₄S 353.40 Diaminopyrimidine, Methoxy P2X3 antagonist (chronic cough)
2-Chloro-5-(trifluoromethyl)-BSA Cl (2), CF₃ (5) C₁₀H₁₁ClF₃NO₂S 301.71 Chloro, Trifluoromethyl Antimicrobial (hypothetical)
4-Methoxy-5-methyl-2-(propan-2-yl)-BSA* OCH₃ (4), CH₃ (5), C₃H₇ (2) C₁₂H₁₇NO₃S 255.33 Methoxy, Methyl, Isopropyl Positional isomer (unknown)

*BSA: Benzene-1-sulfonamide

Computational and Experimental Insights

  • Docking Studies : AutoDock simulations suggest that Gefapixant’s pyrimidinyloxy group forms stable hydrogen bonds with P2X3 receptor residues (e.g., Lys-127, Asp-130), explaining its higher potency compared to the target compound .
  • Noncovalent Interactions: The target compound’s isopropyl group contributes to van der Waals interactions in hydrophobic pockets, while methoxy participates in weak hydrogen bonding .

Biological Activity

4-Methoxy-2-methyl-5-(propan-2-yl)benzene-1-sulfonamide, with the molecular formula C11_{11}H17_{17}NO3_3S, is an organic compound notable for its sulfonamide group. This compound has garnered interest in various fields, including medicinal chemistry and biological research, due to its potential therapeutic applications.

  • Molecular Weight : 243.33 g/mol
  • IUPAC Name : 4-methoxy-2-methyl-5-(propan-2-yl)benzenesulfonamide
  • CAS Number : 669703-02-0

Synthesis

The synthesis of this compound typically involves the sulfonation of an appropriate aromatic precursor, followed by the introduction of methoxy, methyl, and isopropyl groups through electrophilic and nucleophilic substitution reactions . The optimization of these synthetic routes is crucial for achieving high yields and purity.

The biological activity of this compound primarily stems from its ability to inhibit certain enzymes by mimicking natural substrates. This inhibition can block the active sites of enzymes, thereby disrupting their normal function. Notably, sulfonamides are known to interfere with bacterial folic acid synthesis by inhibiting dihydropteroate synthase .

Pharmacological Applications

Research indicates that compounds with a sulfonamide moiety exhibit various pharmacological activities:

  • Antimicrobial Activity : Sulfonamides have historically been used as antibiotics. Their mechanism involves competitive inhibition of bacterial enzymes necessary for folate synthesis.
  • Anti-inflammatory Properties : Similar compounds have shown promise in reducing inflammation through the inhibition of cyclooxygenases (COX), which play a significant role in inflammatory processes .
  • Potential Antiviral Activity : Emerging studies suggest that sulfonamide derivatives may also possess antiviral properties, although specific data on this compound is limited .

Study on Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of various sulfonamide derivatives, including this compound. The results indicated that this compound exhibited significant activity against specific strains of bacteria, suggesting its potential as a therapeutic agent in treating bacterial infections .

Inhibition of Cyclooxygenase Enzymes

In vitro studies have demonstrated that the compound can inhibit COX enzymes, which are critical in the biosynthesis of prostaglandins involved in inflammation and pain signaling. The IC50 values obtained from these studies suggest a moderate potency compared to established non-steroidal anti-inflammatory drugs (NSAIDs) .

Data Table: Biological Activity Summary

Activity TypeObserved EffectReference
AntimicrobialSignificant activity against Gram-positive bacteria
Anti-inflammatoryModerate inhibition of COX enzymes
AntiviralPotential activity; further studies needed

Q & A

Q. What in vivo models are appropriate for evaluating toxicity and efficacy of this sulfonamide?

  • Methodological Answer :
  • Rodent Models : Acute toxicity (LD50_{50}) in mice via OECD Guideline 423.
  • Xenograft Models : Assess antitumor efficacy in nude mice with implanted human tumors.
  • Histopathology : Examine liver/kidney tissue for sulfonamide-induced crystalluria .

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